molecular formula C8H12N2O B1344791 5-tert-Butyl-1H-pyrazole-3-carbaldehyde CAS No. 865138-11-0

5-tert-Butyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1344791
CAS No.: 865138-11-0
M. Wt: 152.19 g/mol
InChI Key: UPKIRZZYJRVBSJ-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The tert-butyl group at position 5 and the carbaldehyde group at position 3 make this compound unique and useful in various chemical applications.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 5-tert-Butyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-tert-Butyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-tert-Butyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carbaldehyde: Lacks the tert-butyl group, making it less sterically hindered.

    Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate: Contains a carboxylate group instead of an aldehyde group.

    3-Amino-5-tert-butylpyrazole: Contains an amino group instead of an aldehyde group .

Uniqueness

5-tert-Butyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKIRZZYJRVBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631082
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865138-11-0
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
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